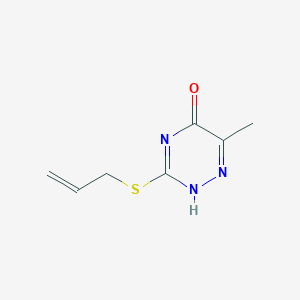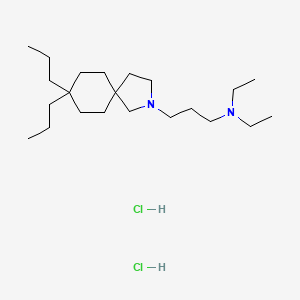
Barbexaclone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbexaclone is a salt compound formed from phenobarbital and levopropylhexedrine. It was introduced in 1965 and has been reported to be as effective as phenobarbital but better tolerated . This compound is primarily used as an antiepileptic drug, combining the sedative properties of phenobarbital with the psychostimulant properties of levopropylhexedrine .
Preparation Methods
Barbexaclone is synthesized by combining phenobarbital and levopropylhexedrine. The exact synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is formed as a salt, which involves the neutralization of the acidic phenobarbital with the basic levopropylhexedrine . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including precise control of reaction conditions, purification, and formulation into tablets .
Chemical Reactions Analysis
Barbexaclone undergoes various chemical reactions, primarily due to its phenobarbital component. These reactions include:
Oxidation: Phenobarbital can undergo oxidation reactions, leading to the formation of hydroxy metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Phenobarbital can undergo substitution reactions, particularly at the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or substituted derivatives of phenobarbital .
Scientific Research Applications
Barbexaclone has been extensively studied for its antiepileptic properties. It has been shown to be effective in reducing seizure frequency in both adults and children . Additionally, its combination of sedative and psychostimulant properties makes it a unique compound for research into the modulation of central nervous system activity. This compound has also been investigated for its potential use in treating other neurological disorders, although its primary application remains in epilepsy management .
Mechanism of Action
The mechanism of action of barbexaclone involves the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. Phenobarbital, one of the components, enhances the inhibitory effects of GABA, leading to a sedative effect. Levopropylhexedrine, on the other hand, acts as a trace amine-associated receptor 1 (TAAR1) agonist, providing psychostimulant effects . This combination helps to balance the sedative properties of phenobarbital with the stimulating effects of levopropylhexedrine .
Comparison with Similar Compounds
Barbexaclone is unique due to its combination of phenobarbital and levopropylhexedrine. Similar compounds include:
Phenobarbital: A widely used antiepileptic with sedative properties.
Primidone: Another barbiturate used for epilepsy, similar to phenobarbital but with different pharmacokinetics.
Methylphenidate: A psychostimulant used for attention deficit hyperactivity disorder, similar to levopropylhexedrine in its stimulant effects.
This compound’s uniqueness lies in its dual action, providing both sedative and stimulant effects, which is not commonly found in other antiepileptic drugs .
Properties
| Phenobarbitol targets GABA receptors in the CNS. Propylhexedrine is a TAAR1 agonist. | |
CAS No. |
4388-82-3 |
Molecular Formula |
C22H33N3O3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2S)-1-cyclohexyl-N-methylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.C10H21N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9(11-2)8-10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);9-11H,3-8H2,1-2H3/t;9-/m.0/s1 |
InChI Key |
MJCBWPMBFCUHBP-NPULLEENSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H](CC1CCCCC1)NC |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC |
Appearance |
Solid powder |
| 4388-82-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
arbexaclone CHP phenobarbital Maliasin phenobarbital propylhexedrine salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















